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Compound of Interest

Compound Name: 1-(5-lodopyridin-2-yl)piperazine

Cat. No.: B1341734

An In-depth Technical Guide on the Solubility and Stability of 1-(5-lodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-lodopyridin-2-yl)piperazine is a heterocyclic compound that serves as a valuable
building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine
ring attached to an iodopyridine moiety, makes it a versatile intermediate for the synthesis of
more complex molecules, particularly through metal-catalyzed cross-coupling reactions where
the iodine atom can be readily functionalized.[1] The piperazine scaffold is a privileged
structure in drug development, known to impart favorable pharmacokinetic properties and to
interact with a variety of biological targets.[2] This guide provides a comprehensive overview of
the available data and standard methodologies for assessing the solubility and stability of this
compound.

Physicochemical Properties

While extensive experimental data for 1-(5-lodopyridin-2-yl)piperazine is not widely available
in public literature, some key physicochemical properties have been reported. These properties
are fundamental for its handling, formulation, and development as a potential pharmaceutical
agent.

Table 1: Physicochemical Properties of 1-(5-lodopyridin-2-yl)piperazine
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Property Value Source
CAS Number 219635-89-9 [31[4]
Molecular Formula CoH12IN3 [1][3]
Molecular Weight 289.12 g/mol [11[3]
Appearance Solid [1]
Melting Point ~135°C (with decomposition) [1]
Sensitivity Sensitive to air and light [1]
Storage 4°C, protect from light [3]

Solubility Profile

Specific quantitative solubility data for 1-(5-lodopyridin-2-yl)piperazine in various solvents is

not readily found in published literature. However, the solubility of the parent compound,

piperazine, can provide some general guidance. Piperazine itself is freely soluble in water and

glycerol but has limited solubility in ether.[5] The introduction of the bulky, hydrophobic

iodopyridinyl group is expected to decrease aqueous solubility compared to the parent

piperazine.

Table 2: Qualitative Solubility of Piperazine
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Solvent Solubility
Water Freely Soluble
Glycerol Freely Soluble
Glycols Freely Soluble
Ethanol (95%) Soluble (1 g in 2 ml)
Methanol Readily Soluble
Chloroform Very Soluble
Benzene Slightly Soluble
Heptane Slightly Soluble
Ether Insoluble
Source:[5]

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

The most reliable method for determining the thermodynamic (equilibrium) solubility of a
compound is the shake-flask method.[6] This protocol is based on standard industry practices.

Objective: To determine the equilibrium solubility of 1-(5-lodopyridin-2-yl)piperazine in a
specific solvent system at a controlled temperature.

Materials:

e 1-(5-lodopyridin-2-yl)piperazine (solid)

o Solvent of interest (e.g., phosphate buffer pH 7.4, water, ethanol)
e Glass vials with screw caps

o Orbital shaker with temperature control
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Centrifuge or filtration apparatus (e.g., syringe filters with low analyte binding)
Calibrated analytical balance

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative
method

Volumetric flasks and pipettes

Procedure:

Preparation: Add an excess amount of solid 1-(5-lodopyridin-2-yl)piperazine to a glass vial.
The excess solid is crucial to ensure a saturated solution is formed.[6]

Solvent Addition: Add a known volume of the desired solvent to the vial.

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant
temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach
equilibrium, typically 24 to 48 hours.[6] The pH of the suspension should be verified at the
beginning and end of the experiment, especially for ionizable compounds.

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid
settle. Separate the saturated supernatant from the excess solid using either centrifugation
or filtration. This step must be performed at the same temperature as the equilibration to
prevent changes in solubility.[6]

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with
a suitable solvent to a concentration within the calibration range of the analytical method.

Analysis: Analyze the diluted sample using a validated HPLC method to determine the
concentration of the dissolved compound.

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution
factor. The experiment should be performed in triplicate to ensure reproducibility.
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Diagram 1: Shake-Flask Solubility Determination Workflow
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Caption: Workflow for determining thermodynamic solubility.
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Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is critical for ensuring its safety,
quality, and efficacy over its shelf life.[2] 1-(5-lodopyridin-2-yl)piperazine is reported to be
sensitive to light, and its stability can be influenced by temperature, humidity, pH, and oxidative
conditions.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and
pathways, which is essential for developing stability-indicating analytical methods. These
studies involve subjecting the compound to conditions more severe than those used for
accelerated stability testing.

Table 3: Typical Conditions for Forced Degradation Studies

Stress Condition Typical Protocol

0.1 Mto 1 M HCI at room temperature or up to

Acid Hydrolysis
yaroy 60°C.[5]

0.1 Mto 1 M NaOH at room temperature or up

Base Hydrolysis
to 60°C.[5]

3% to 30% Hydrogen Peroxide (H202) at room

temperature.[7]

Oxidation

Solid drug substance heated at a high
Thermal
temperature (e.g., 80°C).

Expose the drug substance to light providing an
overall illumination of not less than 1.2 million

Photolytic lux hours and an integrated near ultraviolet
energy of not less than 200 watt hours/square
meter (as per ICH Q1B).

Note: The goal is typically to achieve 5-20% degradation of the parent compound.[5]
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Potential degradation of the piperazine ring can occur via oxidation, leading to products like N-
oxides or ring-opened derivatives such as ethylenediamine and N-formylpiperazine.[8][9][10]
[11]

Experimental Protocol: API Stability Testing (ICH Q1A)

This protocol outlines the requirements for long-term and accelerated stability studies as per
ICH guidelines.

Objective: To evaluate the stability of 1-(5-lodopyridin-2-yl)piperazine under defined storage
conditions to establish a re-test period.

Materials:
» At least three primary batches of the API.[2]

» Container closure system that is the same as or simulates the proposed packaging for
storage and distribution.

» Calibrated stability chambers capable of controlling temperature and relative humidity (RH).
» Validated stability-indicating analytical method (e.g., HPLC).
Procedure:

o Protocol Development: Create a formal stability protocol detailing the batches to be tested,
storage conditions, testing frequency, and analytical methods.[2]

o Batch Selection: Use at least three primary batches manufactured by a process that
simulates the final production process.[2]

o Storage Conditions:

o Long-Term Testing: Store samples at 25°C + 2°C / 60% RH = 5% RH or 30°C + 2°C / 65%
RH £ 5% RH for a minimum of 12 months.[12]

o Accelerated Testing: Store samples at 40°C £+ 2°C / 75% RH + 5% RH for a minimum of 6
months.[12]
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e Testing Frequency:

o Long-Term: Testat 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the
proposed re-test period.[12]

o Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[12]

 Attributes to Test: Monitor attributes susceptible to change, which may include:

[¢]

Appearance

[e]

Assay (potency)

o

Degradation products/Impurities

Moisture content

[¢]

» Evaluation: Analyze the data to identify any trends in degradation or changes in physical
properties. A significant change is defined as a failure to meet the specification. If significant
change occurs during accelerated testing, intermediate testing (e.g., 30°C + 2°C / 65% RH +
5% RH) should be conducted.
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Diagram 2: ICH Stability Testing Workflow for an API
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Caption: General workflow for API stability testing.
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Synthetic and Biological Context
General Synthetic Route

Arylpiperazines like 1-(5-lodopyridin-2-yl)piperazine are commonly synthesized via
nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.[13] A
typical SNAr approach involves the reaction of an electron-deficient halopyridine with
piperazine.

Diagram 3: General Synthesis of 1-(Aryl)piperazines
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Caption: Logical relationship in the synthesis of the title compound.

Potential Biological Targets and Signaling Pathways

The arylpiperazine scaffold is a well-established pharmacophore that targets aminergic G
protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors
in the central nervous system (CNS).[2][14] Ligands of these receptors are crucial for treating
psychiatric disorders like depression, anxiety, and schizophrenia.[2][6]
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For instance, many arylpiperazine-containing drugs act as agonists or antagonists at various
serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).[6][14] A drug binding to the 5-HT1A
receptor, which is an inhibitory autoreceptor, can modulate the release of serotonin, thereby
influencing mood and behavior. This interaction initiates a downstream signaling cascade, often
involving the inhibition of adenylyl cyclase and a decrease in cyclic AMP (CAMP) levels.

Conclusion

1-(5-lodopyridin-2-yl)piperazine is a key intermediate in pharmaceutical research, possessing
a scaffold common to many centrally-acting drugs. While specific, publicly available data on its
quantitative solubility and stability are limited, this guide provides the established, industry-
standard protocols for determining these critical parameters. Its known sensitivity to light
necessitates careful handling and storage. Understanding its physicochemical properties
through the detailed experimental procedures outlined herein is a crucial step for any
researcher or drug development professional working with this and structurally related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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